FV 100 N-Fmoc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

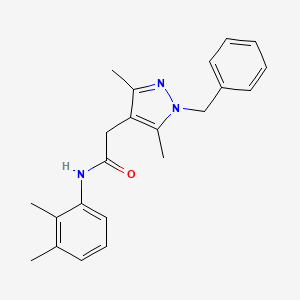

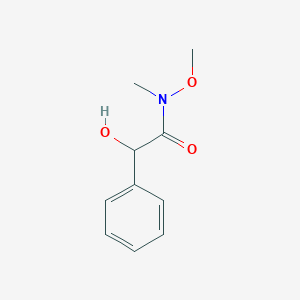

FV 100 N-Fmoc is an intermediate in the synthesis of FV-100 . FV-100 is an orally available nucleoside analogue prodrug of CF-1743, which is used for the treatment of herpes zoster, or shingles, an infection caused by the reactivation of varicella zoster virus or VZV .

Synthesis Analysis

FV 100 N-Fmoc is synthesized using Fmoc solid-phase peptide synthesis (SPPS) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Molecular Structure Analysis

The β-sheet structure of FV 100 N-Fmoc is principally interlocked by π–π stacking of the Fmoc groups . The Fmoc group improves the association of peptide building blocks due to its aromaticity .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Physical And Chemical Properties Analysis

The Fmoc group has a strong absorbance in the ultraviolet region . Fmoc-FV self-assembly in physiologic conditions resulted in a thermo-sensitive and shear-thinning hydrogel .Applications De Recherche Scientifique

3D Cell Culture

Fmoc-phenylalanine-valine (Fmoc-FV) has been used for 3D culture of various cells . The Fmoc-FV hydrogels were applied in 3D-culture of WJ-MSCs (mesenchymal stem cells), HUVECs (normal endothelial cells), and MDA-MB231 (tumor cell line) .

Regenerative Medicine

The structural and biological properties of the Fmoc-dipeptide hydrogels can affect their applications in regenerative medicine . The Fmoc-FV hydrogel exhibited cell type-dependent biological activity .

Drug Delivery

Supramolecular peptide hydrogels have been used in drug delivery . The Fmoc-FV hydrogel’s properties make it a potential candidate for this application .

Sensing

The bottom-up approach used in the fabrication of nanostructures with Fmoc-FV has potential applications in sensing .

Immune Boosting

Supramolecular peptide hydrogels, like those formed by Fmoc-FV, have been used in immune boosting .

Biocompatibility

Short peptide hydrogels, such as those formed by Fmoc-FV, have high biocompatibility, making them suitable for various biomedical applications .

Mécanisme D'action

Target of Action

FV 100 N-Fmoc is primarily used in the synthesis of FV-100 This compound is used for the treatment of herpes zoster, or shingles, which is an infection caused by the reactivation of varicella zoster virus or VZV .

Mode of Action

The Fmoc group in FV 100 N-Fmoc is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-dipeptides, such as FV 100 N-Fmoc, are a class of short aromatic peptides featuring eminent supramolecular self-assembly . This is due to the aromaticity of the Fmoc group, which improves the association of peptide building blocks . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .

Pharmacokinetics

FV-100 is rapidly and extensively converted to CF-1743, the concentration of which remains above that required to reduce viral activity by 50% for the 24-hour dosing period . Renal excretion of CF-1743 is very low . A high-fat meal reduced exposure to CF-1743 . Pharmacokinetic parameters for the elderly subjects were comparable to those for the younger subjects .

Result of Action

FV 100 N-Fmoc self-assembly in physiologic conditions results in a thermo-sensitive and shear-thinning hydrogel . The Fmoc-FV hydrogel exhibited cell type-dependent biological activity, so higher cell proliferation was attained in HUVEC or MDA-MB231 cells than WJ-MSCs .

Action Environment

The structural and biological properties of the Fmoc-dipeptide hydrogels are inter-related and can affect their applications in 3D cell culture and regenerative medicine . The Fmoc-FV hydrogel’s action, efficacy, and stability can be influenced by environmental factors such as pH, temperature, and the presence of certain ions .

Safety and Hazards

FV-100 was well tolerated by all subjects . The pharmacokinetic and safety profiles of FV-100 support its continued investigation for the treatment of herpes zoster and prevention of postherpetic neuralgia with once-daily dosing and without dose modifications for elderly or renally impaired patients .

Orientations Futures

The structural and biological properties of the Fmoc-dipeptide hydrogels are inter-related and can affect their applications in 3D cell culture and regenerative medicine . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . This makes it an even more valuable resource for research in the post-genomic world .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of compound 'FV 100 N-Fmoc' can be achieved by a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "FV 100", "Fmoc-Cl", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Triethylamine (TEA)", "Ethyl acetate (EtOAc)", "Methanol (MeOH)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)" ], "Reaction": [ "Step 1: Protection of the amine group in FV 100 with Fmoc-Cl in the presence of DIPEA and DMF to obtain FV 100 N-Fmoc.", "Step 2: Deprotection of the Fmoc group in FV 100 N-Fmoc using 20% piperidine in DMF to obtain FV 100 amine.", "Step 3: Coupling of FV 100 amine with Fmoc-Cl in the presence of TEA and DCM to obtain FV 100 Fmoc.", "Step 4: Deprotection of the Fmoc group in FV 100 Fmoc using 20% piperidine in DMF to obtain FV 100.", "Step 5: Purification of FV 100 using column chromatography with EtOAc/MeOH as the eluent.", "Step 6: Preparation of a solution of NaOH in water and addition of FV 100 to the solution to obtain the sodium salt of FV 100.", "Step 7: Acidification of the sodium salt of FV 100 using HCl to obtain FV 100 as the hydrochloride salt.", "Step 8: Purification of FV 100 hydrochloride salt using recrystallization with water and drying the crystals.", "Step 9: Preparation of a solution of FV 100 hydrochloride salt in water and addition of NaOH to the solution to obtain FV 100 as the free base.", "Step 10: Purification of FV 100 free base using recrystallization with EtOAc and drying the crystals.", "Step 11: Preparation of a solution of FV 100 free base in DCM and addition of Fmoc-Cl in the presence of TEA to obtain FV 100 N-Fmoc.", "Step 12: Purification of FV 100 N-Fmoc using column chromatography with DCM/MeOH as the eluent." ] } | |

Numéro CAS |

1269409-87-1 |

Nom du produit |

FV 100 N-Fmoc |

Formule moléculaire |

C₄₂H₄₅N₃O₈ |

Poids moléculaire |

719.82 |

Synonymes |

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 5’-Ester with 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.